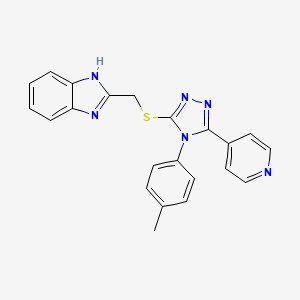![molecular formula C22H18ClN5O2S B12020445 2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(furan-2-yl)ethylideneamino]acetamide](/img/structure/B12020445.png)
2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(furan-2-yl)ethylideneamino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-(4-Chlorphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(Furan-2-yl)ethylideneamino]acetamid ist eine komplexe organische Verbindung, die zur Klasse der Triazolderivate gehört. Diese Verbindungen sind für ihre vielfältigen biologischen Aktivitäten bekannt und werden in der pharmazeutischen Chemie oft zur Entwicklung neuer Therapeutika eingesetzt.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[[4-(4-Chlorphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(Furan-2-yl)ethylideneamino]acetamid erfolgt typischerweise in mehreren Schritten. Eine gängige Methode umfasst die Reaktion von 4-(4-Chlorphenyl)-5-phenyl-1,2,4-triazol-3-thiol mit N-[(Z)-1-(Furan-2-yl)ethyliden]glycin in Gegenwart eines geeigneten Katalysators. Die Reaktionsbedingungen erfordern oft eine kontrollierte Temperatur und einen kontrollierten pH-Wert, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Prozess wird auf Effizienz, Wirtschaftlichkeit und Umweltsicherheit optimiert. Fortschrittliche Techniken wie kontinuierliche Durchflussreaktoren und automatisierte Synthese können eingesetzt werden, um die Produktionsraten und die Konsistenz zu verbessern .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(furan-2-yl)ethylideneamino]acetamide typically involves multiple steps. One common method includes the reaction of 4-(4-chlorophenyl)-5-phenyl-1,2,4-triazole-3-thiol with N-[(Z)-1-(furan-2-yl)ethylidene]glycine in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Analyse Chemischer Reaktionen
Reaktionstypen
2-[[4-(4-Chlorphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(Furan-2-yl)ethylideneamino]acetamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Amin-Derivate umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können am Triazolring oder am Furan-Rest auftreten.
Gängige Reagenzien und Bedingungen
Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine oder Thiole. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, umfassen aber oft bestimmte Lösungsmittel, Temperaturen und Katalysatoren .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone, Amin-Derivate und substituierte Triazolverbindungen .
Wissenschaftliche Forschungsanwendungen
2-[[4-(4-Chlorphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(Furan-2-yl)ethylideneamino]acetamid hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seines Potenzials als Enzyminhibitor und seiner Interaktionen mit biologischen Makromolekülen.
Medizin: Untersucht wegen seiner potenziellen therapeutischen Wirkungen, einschließlich antimikrobieller, krebshemmender und entzündungshemmender Aktivitäten.
Industrie: Verwendet bei der Entwicklung neuer Materialien und als Katalysator in verschiedenen chemischen Prozessen.
Wirkmechanismus
Der Wirkmechanismus von 2-[[4-(4-Chlorphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(Furan-2-yl)ethylideneamino]acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen, was zu verschiedenen biologischen Wirkungen führt. Der Triazolring und der Furan-Rest spielen bei diesen Wechselwirkungen eine entscheidende Rolle und ermöglichen die Bindung durch Wasserstoffbrückenbindungen und hydrophobe Wechselwirkungen .
Wissenschaftliche Forschungsanwendungen
2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(furan-2-yl)ethylideneamino]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(furan-2-yl)ethylideneamino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The triazole ring and the furan moiety play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-{[4-(4-Chlorphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamid
- 2-{[4-(4-Chlorphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-isopropylphenyl)methyliden]acetohydrazid
Einzigartigkeit
Was 2-[[4-(4-Chlorphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(Furan-2-yl)ethylideneamino]acetamid von ähnlichen Verbindungen unterscheidet, ist seine einzigartige Kombination aus Triazolring, Furan-Rest und dem spezifischen Substitutionsschema. Diese einzigartige Struktur trägt zu seinen besonderen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen bei .
Eigenschaften
Molekularformel |
C22H18ClN5O2S |
|---|---|
Molekulargewicht |
451.9 g/mol |
IUPAC-Name |
2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(furan-2-yl)ethylideneamino]acetamide |
InChI |
InChI=1S/C22H18ClN5O2S/c1-15(19-8-5-13-30-19)24-25-20(29)14-31-22-27-26-21(16-6-3-2-4-7-16)28(22)18-11-9-17(23)10-12-18/h2-13H,14H2,1H3,(H,25,29)/b24-15+ |
InChI-Schlüssel |
LIUSDBLMRJIGDP-BUVRLJJBSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)/C4=CC=CO4 |
Kanonische SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12020362.png)

![[4-[(E)-[(3-chlorophenyl)carbamothioylhydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B12020373.png)

![(5Z)-5-[[2-(3,5-dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12020384.png)
![1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12020386.png)

![Methyl 4-[2-chloro-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidin-6-YL]benzoate](/img/structure/B12020394.png)


![N-(1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12020413.png)
![2-[(2-chlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12020418.png)
![6-(3-bromophenyl)-2-chloro-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12020421.png)

